![molecular formula C22H40S B14254399 3,4-Di[(2S)-nonan-2-yl]thiophene CAS No. 400710-73-8](/img/structure/B14254399.png)
3,4-Di[(2S)-nonan-2-yl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Di[(2S)-nonan-2-yl]thiophene is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3,4-Di[(2S)-nonan-2-yl]thiophene, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with carbonyl compounds under specific conditions.
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and specific application of the compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Di[(2S)-nonan-2-yl]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Reduction reactions can convert thiophenes into dihydrothiophenes or completely reduce them to alkanes.
Substitution: Thiophenes can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include perbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products
Oxidation: Thiophene 1,1-dioxides and thiophene 1-oxides.
Reduction: Dihydrothiophenes and alkanes.
Substitution: Halogenated, nitrated, and sulfonated thiophenes.
Scientific Research Applications
3,4-Di[(2S)-nonan-2-yl]thiophene has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Di[(2S)-nonan-2-yl]thiophene involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2,5-Dimethylthiophene: A derivative with methyl groups at positions 2 and 5.
3,4-Diphenylthiophene: A derivative with phenyl groups at positions 3 and 4.
Uniqueness
3,4-Di[(2S)-nonan-2-yl]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
400710-73-8 |
|---|---|
Molecular Formula |
C22H40S |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
3,4-bis[(2S)-nonan-2-yl]thiophene |
InChI |
InChI=1S/C22H40S/c1-5-7-9-11-13-15-19(3)21-17-23-18-22(21)20(4)16-14-12-10-8-6-2/h17-20H,5-16H2,1-4H3/t19-,20-/m0/s1 |
InChI Key |
VQAXXUBHTYCDIF-PMACEKPBSA-N |
Isomeric SMILES |
CCCCCCC[C@H](C)C1=CSC=C1[C@@H](C)CCCCCCC |
Canonical SMILES |
CCCCCCCC(C)C1=CSC=C1C(C)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


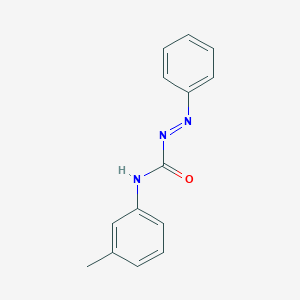
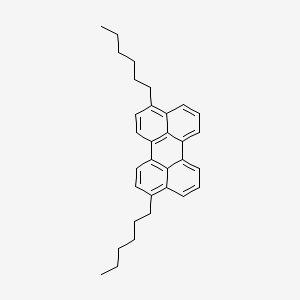
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
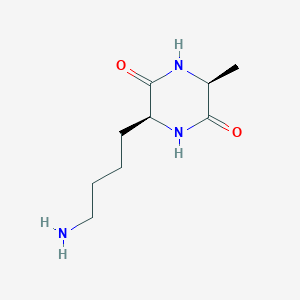
![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)

![2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14254361.png)
![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)
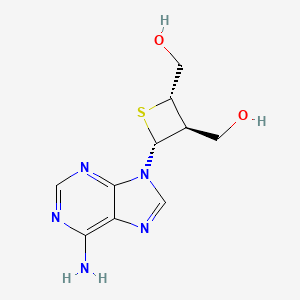

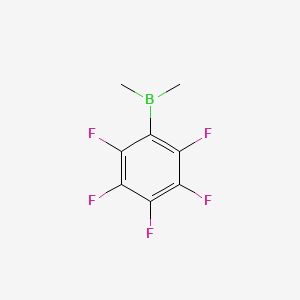
![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)

![N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B14254391.png)
